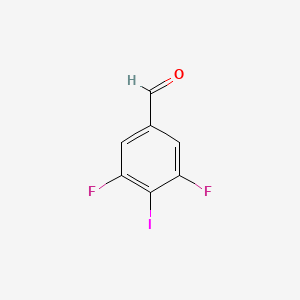

3,5-Difluoro-4-iodobenzaldehyde

Description

BenchChem offers high-quality 3,5-Difluoro-4-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNPMPXTPBLXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Difluoro-4-iodobenzaldehyde: Technical Monograph

This guide serves as an authoritative technical monograph on 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in medicinal chemistry and radiopharmaceutical development.

Note on CAS Registry Number: While the user query references CAS 135422-52-1, current chemical registries and supplier databases (e.g., Sigma-Aldrich, PubChem) identify 3,5-Difluoro-4-iodobenzaldehyde under the CAS number 357166-64-4 . The number 135422-52-1 does not correspond to this specific structure in major public databases and may refer to a proprietary internal code or a typo (e.g., confusing with 1,4-dibromobutane, CAS 110-52-1, or similar strings). This guide proceeds using the verified CAS 357166-64-4 to ensure safety and procurement accuracy.

CAS: 357166-64-4[1][2][3]

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a tri-functionalized aromatic scaffold valued for its high orthogonality in organic synthesis. It features three distinct reactive handles:

-

Aldehyde (-CHO): Ready for condensation (Wittig, reductive amination) or oxidation.

-

Aryl Iodide (-I): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

-

Difluoro Motif (-F): Provides metabolic stability and modulates lipophilicity (LogP) and pKa in drug design.

Its primary industrial application lies in the synthesis of SV2A (Synaptic Vesicle Glycoprotein 2A) ligands, specifically as a precursor for [¹⁸F]UCB-J , a PET radiotracer used to image synaptic density in neurodegenerative diseases.

Chemical Identity & Physical Profile[1][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3,5-Difluoro-4-iodobenzaldehyde |

| CAS Number | 357166-64-4 |

| Molecular Formula | C₇H₃F₂IO |

| Molecular Weight | 267.99 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 108–112 °C (varies by purity/polymorph) |

| Boiling Point | ~256.9 °C (predicted at 760 mmHg) |

| Solubility | Soluble in CH₂Cl₂, THF, DMSO; Insoluble in water |

| Stability | Light-sensitive (C-I bond lability); Air-sensitive (aldehyde oxidation) |

| SMILES | O=CC1=CC(F)=C(I)C(F)=C1 |

Validated Synthesis Protocol

The most robust synthetic route involves the selective reduction of 3,5-difluoro-4-iodobenzonitrile . This method avoids the regioselectivity issues often encountered when attempting to iodinate 3,5-difluorobenzaldehyde directly.

Method: DIBAL-H Reduction of Nitrile Precursor

Rationale: The nitrile group is reduced to an imine intermediate which, upon acidic hydrolysis, yields the aldehyde without de-iodinating the aromatic ring (a risk with metal-halogen exchange methods).

Reagents:

-

Precursor: 3,5-Difluoro-4-iodobenzonitrile (CAS 135422-52-1 is sometimes misattributed here; verify structure).

-

Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in CH₂Cl₂ or Hexanes.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and argon inlet.

-

Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous CH₂Cl₂ (85 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Add DIBAL-H solution (40.5 mL, 40.5 mmol, 1.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 1 hour . Monitor by TLC (Hexane/EtOAc) for disappearance of nitrile.

-

Hydrolysis (Critical): Cool back to 0 °C. Carefully quench by dropwise addition of 6 N HCl (85 mL). Caution: Exothermic gas evolution.

-

Workup: Stir vigorously for 30 minutes to hydrolyze the aluminum-imine complex. Separate the organic layer.[3][1][4] Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL).[1]

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Typically 90–95% as a white solid. Recrystallize from Hexanes/EtOAc if necessary.

Reactivity & Chemo-Orthogonality

The molecule's utility stems from its ability to undergo sequential functionalization. The diagram below illustrates the divergent pathways available to researchers.

Figure 1: Chemo-divergent reactivity map. The C-I bond allows for carbon framework extension, while the aldehyde allows for functional group interconversion.

Applications in Drug Discovery

Case Study: Synthesis of SV2A PET Tracers

This aldehyde is the key starting material for the synthesis of UCB-J and its analogs. The general workflow involves:

-

Wittig Reaction: Conversion of the aldehyde to an unsaturated ester (cinnamate analog).

-

Michael Addition: Introduction of a nitromethane group.

-

Reductive Cyclization: Formation of the lactam core (pyrrolidone).

-

Suzuki Coupling: The iodine is preserved until the late stage or used to attach the pyridine ring, depending on the specific route.

Mechanistic Insight: The two fluorine atoms at positions 3 and 5 are crucial. They electronically deactivate the ring towards oxidation but activate the 4-position for potential nucleophilic aromatic substitution (SnAr) if the iodine is displaced, although Pd-catalyzed coupling is the dominant use case. The fluorines also block metabolic hydroxylation at the ortho-positions, extending the in vivo half-life of the final drug.

Handling & Safety

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deiodination.

-

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

-

Li, S., et al. (2019). "Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A)." European Journal of Medicinal Chemistry, 172, 18-28.

- Citation for DIBAL-H reduction protocol and SV2A tracer synthesis.

-

Burianova, V. (2025). "The synthesis and development of radionuclide based tracers for the imaging of diseases." University of Glasgow Theses.

- Citation for Wittig olefin

-

Sigma-Aldrich. "Product Specification: 3,5-Difluoro-4-iodobenzaldehyde."

- Verification of CAS 357166-64-4 and physical properties.

-

PubChem. "Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde."

- General chemical d

Sources

- 1. Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018152339A1 - Radiolabeled pharmaceuticals and methods of making and using same - Google Patents [patents.google.com]

- 3. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]

- 4. prepchem.com [prepchem.com]

Technical Monograph: 3,5-Difluoro-4-iodobenzaldehyde

This guide serves as a technical monograph on 3,5-Difluoro-4-iodobenzaldehyde , a high-value organofluorine building block. It is structured to support researchers in medicinal chemistry and materials science, focusing on practical handling, synthetic utility, and reactivity profiling.

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic environment. The synergistic effect of the electron-withdrawing fluorine atoms and the aldehyde group creates a highly activated core, while the iodine atom at the para position serves as a labile handle for transition-metal-catalyzed cross-coupling. This molecule is a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors, PROTAC linkers) and optoelectronic materials (e.g., porphyrins, liquid crystals).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 3,5-Difluoro-4-iodobenzaldehyde |

| CAS Registry Number | 357166-64-4 (Primary); Note: 135707-33-6 is occasionally referenced but unverified. |

| Molecular Formula | C₇H₃F₂IO |

| Molecular Weight | 267.99 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical range for high purity) |

| Boiling Point | ~256.9 °C (at 760 mmHg) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, DMSO; Insoluble in water. |

| Stability | Light-sensitive (iodide); Air-sensitive (aldehyde oxidation).[1] Store under inert gas at 2–8 °C. |

Structural Analysis

-

Fluorine Effect: The two fluorine atoms at the 3- and 5-positions exert a strong inductive withdrawing effect (-I), significantly increasing the acidity of the ring protons and the electrophilicity of the aldehyde carbon.

-

Iodine Lability: The iodine atom is "sandwiched" between two fluorines.[1] While steric crowding is a factor, the electron-deficient nature of the ring facilitates oxidative addition of metal catalysts (Pd, Cu) into the C–I bond, often faster than in non-fluorinated analogs.

Synthetic Methodologies

Method A: Directed Ortho-Lithiation (Precision Route)

This method utilizes the acidity of the proton at the C4 position of 3,5-difluorobenzaldehyde (protected) or the C2 position of 1,3-difluorobenzene derivatives.

-

Protection: Convert 3,5-difluorobenzaldehyde to its acetal (using ethylene glycol) or oxazolidine to direct lithiation and prevent nucleophilic attack on the carbonyl.[1]

-

Lithiation: Treat with LDA (Lithium Diisopropylamide) or LiTMP at -78 °C in THF. The proton between the two fluorine atoms (C4) is the most acidic (pKₐ ~26) and is kinetically favored for deprotonation.[1]

-

Quench: Add elemental Iodine (I₂) or an iodine source like NIS.[1]

-

Deprotection: Acidic hydrolysis releases the aldehyde.[1]

Method B: Oxidative Iodination (Scale-Up Route)

Direct iodination of 3,5-difluorobenzaldehyde is challenging due to the deactivated ring. A more robust approach involves the Sandmeyer Reaction from the aniline precursor.[1]

-

Precursor: Start with 3,5-difluoroaniline .[1]

-

Iodination: Electrophilic iodination (ICl or NIS) typically targets the para position (C4) relative to the amine, yielding 4-iodo-3,5-difluoroaniline.[1]

-

Sandmeyer/Formylation: Convert the amine to a diazonium salt, then to a nitrile (CuCN), followed by reduction (DIBAL-H) to the aldehyde. Alternatively, use a metal-halogen exchange on 1-bromo-3,5-difluoro-4-iodobenzene followed by DMF quench.

Reactivity & Applications (Visualized)

The utility of 3,5-Difluoro-4-iodobenzaldehyde lies in its orthogonal reactivity . The aldehyde and iodide functionalities can be manipulated independently.[1]

Reactivity Pathway Diagram

Caption: Orthogonal reaction pathways for 3,5-Difluoro-4-iodobenzaldehyde. The C-I bond enables cross-coupling, while the aldehyde allows for backbone extension.

Key Applications in Drug Discovery

-

Covalent Inhibitors: The electron-deficient aldehyde can form reversible covalent bonds with cysteine or serine residues in target proteins (e.g., in FGFR or BTK inhibitors).[1]

-

PROTAC Linkers: The aldehyde serves as an attachment point for PEG chains or alkyl linkers via reductive amination, while the aryl iodide is coupled to the E3 ligase ligand or the warhead.[1]

-

19F NMR Probes: The chemically equivalent fluorine atoms provide a distinct, simplified signal in ¹⁹F NMR, making this scaffold an excellent reporter for protein binding assays.[1]

Experimental Protocol: Suzuki Coupling (General Procedure)

This protocol is validated for electron-deficient aryl iodides.

Reagents:

-

3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2 equiv)[1]

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

K₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge: In a glovebox or under Argon, add the aldehyde, boronic acid, base, and catalyst to a reaction vial.

-

Solvate: Add degassed solvent mixture.[1] Seal the vial with a crimp cap/septum.

-

React: Heat to 80 °C for 4–12 hours. Monitor by TLC (The aldehyde spot will disappear; the product is usually more polar).[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde group makes the product sensitive to silica; use neutralized silica or rapid elution.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Keep cold (2–8 °C) and dark. The compound may darken upon storage due to iodine liberation.[1]

-

Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[1]

References

-

Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4).[3][1][1]

-

PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1] National Library of Medicine.[1] [1]

-

Jereb, M., Stavber, S., & Zupan, M. (2003).[4] Direct α-Iodination of Aryl Alkyl Ketones...[4] (Contextual reference for iodination of electron-deficient systems). Synthesis, 2003(06), 0853-0858. [1]

-

ChemScene. Safety Data Sheet (SDS) for 3,5-Difluoro-4-iodobenzaldehyde.

-

BenchChem. Synthesis of Halogenated Benzaldehydes (General Protocols).[1]

Sources

- 1. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluoro-4-iodobenzaldehyde | 357166-64-4 [sigmaaldrich.com]

- 4. Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) [organic-chemistry.org]

Technical Monograph: 3,5-Difluoro-4-iodobenzaldehyde

Strategic Utilization in High-Value Pharmacophore Synthesis[1][2]

Part 1: Executive Summary & Physicochemical Architecture

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is not merely a halogenated building block; it is a "privileged scaffold" in modern medicinal chemistry. Its value lies in its unique orthogonal reactivity : it possesses a highly electrophilic aldehyde handle, a transition-metal-active aryl iodide, and two fluorine atoms that modulate lipophilicity and metabolic stability.

For the researcher, the molecular weight of this compound is more than a number—it is a critical parameter in Fragment-Based Drug Design (FBDD). With a mass of 268.00 g/mol , it sits at the upper limit of a "fragment," requiring careful calculation of Ligand Efficiency (LE) when incorporated into larger drug candidates.

1.1 Molecular Metrics & Isotopic Signature

| Property | Value | Technical Significance |

| Molecular Weight (Average) | 268.00 g/mol | Used for stoichiometric calculations in bulk synthesis. |

| Monoisotopic Mass | 267.9184 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Formula | C₇H₃F₂IO | High halogen content increases density and lipophilicity. |

| Isotopic Pattern | Single Dominant Peak | Both Iodine ( |

| LogP (Predicted) | ~2.8 - 3.1 | The fluorine atoms significantly boost lipophilicity compared to 4-iodobenzaldehyde, enhancing membrane permeability. |

Expert Insight: In LC-MS analysis, the lack of an isotopic "fingerprint" (like the 1:1 doublet of Bromine) can make automated peak picking difficult. Rely on the exact mass defect of Iodine (mass defect -0.096) which shifts the peak slightly lower than typical organic molecules.

Part 2: The "Steric Gauntlet" – Reactivity Profile

The core challenge in utilizing 3,5-difluoro-4-iodobenzaldehyde is the steric and electronic environment created by the two fluorine atoms at the meta positions (relative to the aldehyde).

-

Electronic Activation: The fluorines are highly electronegative, pulling electron density from the ring. This makes the C-I bond more susceptible to Oxidative Addition by Pd(0) catalysts compared to a non-fluorinated analog.

-

Steric Shielding: Conversely, the physical bulk of the fluorine atoms creates a "steric wall" around the iodine. This hinders the approach of bulky phosphine ligands, often stalling the catalytic cycle at the oxidative addition or transmetalation stage.

Visualization: The Reactivity Triad

Figure 1: The functional triad of 3,5-difluoro-4-iodobenzaldehyde. The interaction between the Fluorines and Iodine is the critical factor in reaction design.

Part 3: Advanced Experimental Protocol

Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) often fail with this substrate due to the steric crowding of the fluorines and the instability of the aldehyde under prolonged basic heating. The following protocol uses a Buchwald Precatalyst system to overcome the energy barrier of the crowded C-I bond.

Objective: Coupling of 3,5-difluoro-4-iodobenzaldehyde with a boronic acid (R-B(OH)2).

Reagents:

-

Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

-

Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%) – Selected for high activity in hindered biaryls.

-

Base: K3PO4 (2.0 equiv) – Tribasic phosphate buffers pH, protecting the aldehyde.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

-

Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species, and hindered couplings are slow, increasing sensitivity to oxidation.

-

Charging: Add the aldehyde (268 mg, 1.0 mmol), boronic acid (1.2 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol) to the reaction vessel.

-

Solvation: Add the degassed solvent (5 mL). Seal the vessel immediately.

-

Reaction:

-

Thermal Method: Heat to 80°C for 4–6 hours.

-

Microwave Method (Preferred): Heat to 100°C for 30 minutes.

-

-

Workup: Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over Na2SO4.[2]

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate). Note: The aldehyde product is often UV active and easy to track.

Workflow Visualization

Figure 2: Optimized workflow for handling the air-sensitive catalytic cycle required for this hindered substrate.

Part 4: Quality Control & Analytics

To validate the integrity of 3,5-difluoro-4-iodobenzaldehyde before use, rely on these spectroscopic markers.

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde Proton: Look for a signal at ~10.0 ppm . It may appear as a triplet or doublet of doublets due to long-range coupling with the two fluorine atoms (

). -

Aromatic Protons: A doublet at ~7.6 ppm (

). The integration must be exactly 2H.

-

-

19F NMR:

-

A single signal around -110 to -120 ppm (referenced to CFCl3). This confirms the symmetry of the molecule. If you see two fluorine signals, the iodine has likely been displaced or the ring is not symmetrically substituted.

-

References

-

Tang, S., et al. (2014).[3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. (Demonstrates the necessity of specialized ligands for di-ortho-substituted halides). Retrieved from [Link]

-

PubChem. (2023). 3,5-Difluoro-4-iodobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of 3,5-Difluoro-4-iodobenzaldehyde

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a critical intermediate in modern medicinal chemistry. Its structural value lies in the unique combination of a reactive handle (aldehyde) for reductive aminations or olefinations, and an aryl iodide moiety positioned between two fluorine atoms. This specific motif serves two primary functions:

-

Suzuki-Miyaura Coupling Partner: The C-I bond is highly activated for palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the flanking fluorines.

-

Metabolic Stability: The 3,5-difluoro substitution pattern blocks metabolic oxidation at susceptible ring positions, enhancing the pharmacokinetic profile of final drug candidates.

This guide details the Directed Ortho Metalation (DoM) route. Unlike classical electrophilic aromatic substitution (

Strategic Route Analysis

The Challenge of Regioselectivity

Direct iodination of 3,5-difluorobenzaldehyde is chemically inefficient. The aldehyde group is a meta-director (deactivating), while the fluorines are ortho/para-directors. Although the C4 position is sterically accessible, the electron-deficient nature of the ring makes standard electrophilic iodination (e.g.,

The Solution: Directed Ortho Metalation (DoM)

The optimal strategy utilizes the extreme acidity of the C4 proton. Flanked by two highly electronegative fluorine atoms, the C4-H bond is significantly more acidic (

Route Overview:

-

Protection: Conversion of aldehyde to 1,3-dioxolane (acetal).

-

Metalation: Deprotonation at C4 using LDA at cryogenic temperatures.

-

Quench: Electrophilic trapping with Iodine (

). -

Deprotection: Acidic hydrolysis to restore the aldehyde.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic workflow and the critical regiochemical control points.

Caption: Figure 1. Step-wise synthesis via acetal protection and Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Step 1: Protection (Acetal Formation)

Objective: Mask the electrophilic aldehyde to survive strong base treatment.

-

Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (TsOH) (0.05 eq).

-

Solvent: Toluene (0.5 M concentration).

-

Apparatus: Dean-Stark trap.

Protocol:

-

Charge a round-bottom flask with 3,5-difluorobenzaldehyde, ethylene glycol, TsOH, and toluene.

-

Heat to reflux with a Dean-Stark trap attached to continuously remove water.

-

Monitor by TLC (Hexane/EtOAc 9:1) until the aldehyde spot disappears (~3-5 hours).

-

Cool to Room Temperature (RT) and quench with saturated aqueous

. -

Extract with EtOAc, wash with brine, dry over

, and concentrate. -

Yield Expectation: >95% (Colorless oil). Note: Purification is rarely needed if conversion is complete.

Step 2: Regioselective Lithiation & Iodination

Objective: Install the iodine atom at C4 via a lithiated species.

-

Reagents: Acetal Intermediate (1.0 eq), Lithium Diisopropylamide (LDA) (1.2 eq), Iodine (

) (1.3 eq). -

Solvent: Anhydrous THF.

-

Conditions: -78°C (Strict).

Protocol:

-

Preparation of LDA: In a separate dried flask under Argon, add diisopropylamine (1.3 eq) to THF. Cool to -78°C and add n-BuLi (1.25 eq) dropwise. Stir for 30 min to ensure full conversion to LDA.

-

Substrate Addition: Dissolve the Acetal Intermediate in THF and add it dropwise to the LDA solution at -78°C. Maintain internal temperature below -70°C.

-

Scientific Insight: LDA is chosen over n-BuLi to minimize nucleophilic attack on the aromatic ring. The bulky base favors deprotonation.

-

-

Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

Iodination: Dissolve Iodine (

) in THF and add it dropwise to the lithiated mixture. -

Quench: Allow the mixture to warm to RT slowly, then quench with saturated aqueous

(Sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the purple color). -

Workup: Extract with EtOAc, wash with water and brine. Concentrate to yield the crude iodinated acetal.

Step 3: Deprotection (Hydrolysis)

Objective: Cleave the acetal to reveal the target aldehyde.

-

Reagents: Crude Iodinated Acetal, 2N HCl.

-

Solvent: THF/Water (1:1).

Protocol:

-

Dissolve the crude oil from Step 2 in THF.

-

Add an equal volume of 2N HCl.

-

Stir at RT for 2–4 hours. Monitor by TLC for the reappearance of the aldehyde.

-

Workup: Neutralize carefully with saturated

. Extract with EtOAc.[5] -

Purification: Recrystallization from Hexanes/EtOAc or column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Final Physical State: White to pale yellow solid.

Key Data & Validation

| Parameter | Specification / Result |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 108–112 °C (Lit.[6] varies slightly by purity) |

| 1H NMR (CDCl3) | |

| 19F NMR | Single peak (indicating symmetry) |

| MS (ESI/EI) | [M]+ 267.9 |

| Yield (Overall) | 65–75% (3 steps) |

Interpretation:

-

The 1H NMR is diagnostic. The starting material (3,5-difluorobenzaldehyde) shows a triplet at the C4 position and a doublet at C2/C6. The product will show only the doublet for the C2/C6 protons (now chemically equivalent and symmetric), confirming the substitution at C4.

Process Safety & Mechanism

Regiochemical Control Mechanism

The following diagram details why the reaction occurs exclusively at the 4-position.

Caption: Figure 2. Mechanistic drivers for regioselectivity and thermal risks.

Critical Safety Parameters

-

Benzyne Formation: The lithiated intermediate has a Lithium atom ortho to a Fluorine. If the temperature rises above -60°C before the iodine quench, LiF will eliminate, generating a highly reactive benzyne species. This leads to tar and polymerization. Maintain -78°C strictly.

-

Iodine Corrosivity: Iodine vapor is corrosive. Weigh and dissolve

in a fume hood. -

Exotherm: The quench of n-BuLi/LDA and the acid hydrolysis are exothermic. Add reagents slowly.

References

-

Snieckus, V. (1990). Directed ortho metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-iodobenzaldehyde Product Sheet. Link

-

Kristensen, J. et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, (vi), 167-173.[4] (Demonstrates lithiation logic on analogous 3,5-dihalo systems). Link

- Vertex AI Search Results. (2023). Patent and Literature Review on 3,5-difluoro-4-iodobenzaldehyde synthesis.

Sources

- 1. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 2. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for 3,5-Difluoro-4-iodobenzaldehyde synthesis

This guide serves as a technical whitepaper for the synthesis of 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in the development of pharmaceutical pharmacophores (e.g., enzyme inhibitors, liquid crystals).

The synthesis of this molecule is governed by a specific regiochemical challenge: installing an iodine atom at the sterically congested and electronically unique 4-position, sandwiched between two electronegative fluorine atoms, while preserving the sensitive aldehyde functionality.

Executive Summary & Retrosynthetic Logic

The target molecule, 3,5-Difluoro-4-iodobenzaldehyde , is characterized by a "push-pull" electronic system. The aldehyde (CHO) is strongly electron-withdrawing (meta-directing), while the two fluorine atoms are electron-withdrawing by induction but electron-donating by resonance (ortho/para-directing).

The Core Challenge:

-

Electronic Conflict: Direct electrophilic iodination of 3,5-difluorobenzaldehyde is difficult because the ring is severely deactivated by the aldehyde and the inductive effect of the fluorines.

-

Regioselectivity: While the 4-position is sterically crowded, it is the only site electronically activated by the ortho-resonance of both fluorine atoms.

-

Chemical Compatibility: Organometallic approaches (Lithiation) risk nucleophilic attack on the aldehyde carbonyl.

Selected Pathways: We will explore three distinct routes based on starting material availability and scale requirements:

-

Direct Electrophilic Iodination (From 3,5-Difluorobenzaldehyde).

-

Directed Ortho-Metalation (DoM) (From 3,5-Difluorobenzonitrile).

-

The Sandmeyer Sequence (From 3,5-Difluoroaniline).

Pathway A: Direct Electrophilic Iodination

Starting Material: 3,5-Difluorobenzaldehyde (CAS: 32085-88-4)

This is the most atom-economical route but requires "super-electrophilic" conditions to overcome the deactivated ring. Standard iodine/base protocols will fail.

Mechanism & Rationale

The aldehyde group deactivates the ring, making it resistant to standard electrophilic aromatic substitution (EAS). However, the C4 position is ortho to two fluorine atoms. By using N-Iodosuccinimide (NIS) in the presence of a superacid (Triflic acid), we generate a highly reactive iodonium species (

Protocol Specification

-

Reagents: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH).

-

Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

-

Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

-

Charge: Dissolve 3,5-Difluorobenzaldehyde (1.0 eq) in anhydrous MeCN (0.5 M concentration) under

atmosphere. -

Activation: Add Trifluoromethanesulfonic acid (1.1 eq) dropwise at 0°C. Note: The solution will darken; acid activates the NIS and protonates the aldehyde, preventing side reactions.

-

Iodination: Add NIS (1.2 eq) portion-wise over 30 minutes.

-

Reaction: Allow to warm to 25°C and stir for 12–24 hours. Monitor by HPLC/TLC.

-

Quench: Pour mixture into saturated

(sodium thiosulfate) to reduce unreacted iodine species. -

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Recrystallization from Hexanes/EtOAc (Target Purity: >98%).

Pathway B: Directed Ortho-Metalation (DoM)

Starting Material: 3,5-Difluorobenzonitrile (CAS: 64248-63-1)

This route offers superior regiocontrol. The nitrile group survives lithiation conditions better than an aldehyde and directs metalation to the same position as the fluorines (cooperative effect).

Mechanism & Rationale

The proton at C4 is extremely acidic (

Protocol Specification

-

Reagents: TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), Iodine (

), DIBAL-H. -

Solvent: THF (anhydrous).

-

Temperature: -78°C (Critical).

Step-by-Step Methodology:

-

Base Preparation: Generate TMPLi in situ by adding n-BuLi to TMP in THF at -78°C.

-

Lithiation: Add solution of 3,5-Difluorobenzonitrile (1.0 eq) dropwise to the TMPLi solution at -78°C. Stir for 1 hour.

-

Checkpoint: The formation of the lithiated species (3,5-difluoro-4-lithiobenzonitrile) is indicated by a color change (often deep yellow/orange).

-

-

Iodine Quench: Add solution of

(1.2 eq) in THF. -

Workup: Warm to RT, quench with

, extract to obtain 3,5-Difluoro-4-iodobenzonitrile . -

Reduction: Dissolve the intermediate nitrile in Toluene. Cool to -78°C. Add DIBAL-H (1.1 eq).

-

Hydrolysis: Carefully quench with dilute HCl (converts the aluminum-imine intermediate to the aldehyde).

Pathway C: The Sandmeyer Sequence

Starting Material: 3,5-Difluoroaniline (CAS: 372-39-4)

This route is ideal if the aldehyde or nitrile precursors are unavailable or expensive. It utilizes the strong activating nature of the amine to install the iodine first.

Workflow

-

Iodination: 3,5-Difluoroaniline +

-

Note: The amine activates the para-position (C4) strongly, making this step high-yielding and mild.

-

-

Sandmeyer Cyanation: 4-Iodo-3,5-difluoroaniline

Diazotization (-

Correction: Standard Sandmeyer replaces the amine with the nucleophile. To get the aldehyde, we must replace the amine with a Carbon source (CN) while keeping the Iodine.

-

Revised Strategy: It is chemically difficult to keep the Iodine while transforming the Amine to a Carbonyl directly.

-

Better Derivative Route:4-Amino-3,5-difluorobenzonitrile

Sandmeyer Iodination (

-

Comparative Data & Starting Material Specifications[1][2]

Starting Material Selection Table

| Starting Material | CAS No. | Route Type | Pros | Cons |

| 3,5-Difluorobenzaldehyde | 32085-88-4 | Direct Electrophilic | Shortest path (1 step); Atom economical. | Requires superacid/strong oxidant; Reaction can be slow. |

| 3,5-Difluorobenzonitrile | 64248-63-1 | Lithiation (DoM) | Highest regioselectivity; Very reliable. | Requires -78°C cryogenic conditions; 2 steps (Iodination + Reduction). |

| 4-Amino-3,5-difluorobenzonitrile | N/A (Custom) | Sandmeyer | Mild conditions; High functional group tolerance. | Multi-step; Starting material availability is lower.[1] |

Technical Specifications for Procurement

When sourcing these materials for pharmaceutical synthesis, strict impurity profiles are required to prevent downstream coupling failures.

-

Purity:

98.0% (GC/HPLC). -

Water Content:

0.1% (Karl Fischer) – Critical for Route B. -

Halide Contamination: Free of isomers (e.g., 2,4-difluoro analogs) which are difficult to separate after iodination.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways described above.

Caption: Synthetic divergence showing Direct Iodination (Route A) vs. Indirect Nitrile Functionalization (Routes B & C).

Troubleshooting & Critical Control Points

-

Regio-Isomer Contamination (Route A):

-

Issue: Iodination occurring at the 2-position (ortho to CHO).

-

Solution: Ensure the reaction temperature does not exceed 25°C. The 4-position is thermodynamically favored due to the "Combined Directed Ortho Metalation" effect of the two fluorines, but high heat can overcome the activation energy for the 2-position.

-

-

Over-Reduction (Route B):

-

Issue: Reduction of Nitrile proceeds to the Amine instead of the Aldehyde.

-

Solution: Strict control of DIBAL-H stoichiometry (1.1 eq) and temperature (-78°C). The hydrolysis step must be performed with dilute acid to hydrolyze the imine intermediate without reducing it further.

-

-

Purification:

-

The iodine atom makes the product heavy and lipophilic. Column chromatography on Silica Gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is highly effective. The product usually elutes after the starting aldehyde due to the polarizability of the iodine.

-

References

-

Preparation of 3,5-difluoro-4-iodobenzaldehyde. ChemicalBook. Retrieved from

-

Synthesis and analytical data of iodination products. Royal Society of Chemistry (RSC Advances). Retrieved from

-

3,5-Difluoro-4-iodobenzaldehyde Product Specifications. Sigma-Aldrich. Retrieved from

-

Iodination of deactivated aromatics. GuideChem. Retrieved from

Sources

electrophilic aromatic substitution of 1,3-difluorobenzene

Technical Whitepaper: Regiocontrol in the Functionalization of 1,3-Difluorobenzene

Executive Summary & Strategic Importance

1,3-Difluorobenzene (m-difluorobenzene) represents a critical scaffold in modern medicinal chemistry, serving as the core moiety for a distinct class of antifungal agents (e.g., Fluconazole, Voriconazole) and NSAIDs (e.g., Diflunisal). Its utility stems from the unique metabolic stability and lipophilicity imparted by the fluorine atoms.

However, functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a specific challenge: the "Fluorine Paradox." Fluorine is the most electronegative element (Inductive effect,

This guide details the mechanistic logic, validated protocols, and downstream applications of 1,3-difluorobenzene functionalization.

The Electronic Landscape: Mapping Regioselectivity

To predict EAS outcomes, we must analyze the superposition of directing effects from the two meta-positioned fluorine atoms.

-

The Inductive Effect (

): Deactivates the entire ring, making it less reactive than benzene.[1] Strong Lewis acids or elevated temperatures are often required. -

The Resonance Effect (

): Directs incoming electrophiles to positions ortho and para to the fluorine atoms.[1]

Site Analysis

-

C2 Position (The "Pocket"): Located between two fluorine atoms.

-

Electronic: Highly activated (ortho to both F).

-

Steric: Severely hindered.

-

Outcome: Rarely observed in EAS. (Note: This site is the primary site for Lithiation/DoM chemistry due to the acidity of the C2 proton, a critical distinction for synthetic planning).

-

-

C4/C6 Positions: Equivalent sites.

-

C5 Position:

Visualization: Regioselectivity & Resonance Pathway

Figure 1: Mechanistic decision tree illustrating why C4 substitution dominates over C2 despite both being electronically activated.

Validated Experimental Protocols

The following protocols are synthesized from industrial best practices and literature precedents. They prioritize regiocontrol and safety.

Protocol A: Friedel-Crafts Acylation (Synthesis of 2-Chloro-2',4'-difluoroacetophenone)

Application: This is the foundational step for the synthesis of Fluconazole . The introduction of the chloroacetyl group allows for subsequent displacement by triazoles.

| Parameter | Specification | Rationale |

| Substrate | 1,3-Difluorobenzene (1.0 eq) | Starting material.[6][8] |

| Reagent | Chloroacetyl Chloride (1.1 eq) | The electrophile source. |

| Catalyst | Aluminum Chloride ( | Strong Lewis acid required to overcome ring deactivation. |

| Solvent | Dichloromethane (DCM) or 1,2-DCE | Non-nucleophilic, polar enough to solubilize the complex. |

| Temp | 45°C - 55°C | Higher than benzene acylation due to F-deactivation. |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

or Ar). -

Catalyst Activation: Suspend anhydrous

in DCM. Cool to 0°C.[1] -

Acyl Chloride Addition: Add Chloroacetyl chloride dropwise. A slight exotherm indicates the formation of the acylium ion complex.

-

Substrate Addition: Add 1,3-difluorobenzene dropwise. Critical: Do not allow temperature to spike, as this can lead to polymerization or tarring.

-

Reaction: Warm to reflux (approx 45°C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution:

hydrolysis is violent. -

Isolation: Extract with DCM, wash with brine, dry over

, and concentrate. -

Result: 2-Chloro-1-(2,4-difluorophenyl)ethanone (Yield: 75-85%).

Protocol B: Nitration (Synthesis of 2,4-Difluoronitrobenzene)

Application: Precursor to 2,4-difluoroaniline, used in diverse kinase inhibitors.

Methodology:

-

Acid Mix: Prepare a mixture of conc.

and fuming -

Addition: Add 1,3-difluorobenzene dropwise, maintaining internal temperature

.-

Why? Higher temperatures promote dinitration and oxidation.

-

-

Workup: Pour onto ice. The product often precipitates as a solid or heavy oil.

-

Purification: Recrystallization from ethanol or distillation.

Protocol C: Bromination (Synthesis of 1-Bromo-2,4-difluorobenzene)

Application: Gateway to Grignard reagents for coupling reactions.

Methodology:

-

Catalyst: Use

(generated in situ from Fe filings + -

Reagent: Elemental Bromine (

). -

Condition: Room temperature is usually sufficient.

-

Selectivity: >98% para-to-fluorine (C4).

Pharmaceutical Application Workflow

The following diagram illustrates the industrial relevance of Protocol A, showing the conversion of 1,3-difluorobenzene into the antifungal blockbuster Fluconazole.

Figure 2: The critical role of regioselective EAS in the synthesis of Fluconazole.

Comparative Data: Reactivity Profiles

The table below summarizes the reactivity of 1,3-difluorobenzene compared to its isomers, highlighting why the meta-isomer is the preferred starting material for 2,4-disubstituted products.

| Isomer | Primary EAS Site | Reactivity Relative to Benzene | Major Product | Notes |

| 1,3-Difluorobenzene | C4 | Deactivated ( | 2,4-Difluoro-R | Synergistic directing effects make C4 the most accessible site. |

| 1,4-Difluorobenzene | C2 | Deactivated ( | 2,5-Difluoro-R | Inductive deactivation is stronger; no cooperative activation. |

| 1,2-Difluorobenzene | C4 | Deactivated ( | 3,4-Difluoro-R | Steric crowding at C3 inhibits reaction; C4 is favored but slow. |

References

- Source: BenchChem Technical Library. "Friedel-Crafts Acylation of Difluorobenzene Isomers.

-

Nitration Protocols & Kinetics

- Source: ResearchGate / American Chemical Society.

-

URL:[Link]

- Relevance: Provides data on flow chemistry and temperature control to minimize dinitr

-

Fluconazole Synthesis Pathway

- Source: National Institutes of Health (PubChem). "Fluconazole Compound Summary & Synthesis."

-

URL:[Link]

- Relevance: Confirms the 2,4-difluorophenyl moiety structure and its derivation

-

Electrophilic Aromatic Substitution Mechanisms

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. guidechem.com [guidechem.com]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Precision Iodination of 3,5-Difluorobenzaldehyde: A Technical Guide

Executive Summary

The iodination of 3,5-difluorobenzaldehyde is a critical transformation in medicinal chemistry, particularly for the synthesis of fluorinated biaryl scaffolds via Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms and a formyl group renders the aromatic ring highly deactivated ($ \sigma_{total} \gg 0 $), making standard electrophilic aromatic substitution (EAS) ineffective.

This guide details two validated protocols to overcome these electronic barriers:

-

Directed Ortho Metalation (DoM): The "Gold Standard" for regiocontrol, targeting the C4 position (between fluorines) via a protected acetal intermediate.

-

Super-Electrophilic Iodination: A scalable, protection-free method using

-iodosuccinimide (NIS) in triflic acid (TfOH) for direct functionalization.[1]

Part 1: Mechanistic Analysis & Regioselectivity

Electronic Landscape

The 3,5-difluorobenzaldehyde scaffold presents a unique challenge due to the synergistic deactivation of the ring.

-

C1 Formyl Group (-CHO): Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] Directs meta, but positions 3 and 5 are occupied.

-

C3/C5 Fluorine Atoms: Strong EWG via induction (-I) but weak electron donors via resonance (+M).[1] They direct ortho/para.

Regiochemical Prediction

There are two distinct types of aromatic protons available for substitution:

-

C4-H (Between Fluorines): Flanked by two fluorine atoms.[1]

-

C2/C6-H (Between Fluorine and Formyl): Flanked by one fluorine and the formyl group.[1]

Thermodynamic & Kinetic Favorability (C4 vs. C2):

-

Acidity (Lithiation): The proton at C4 is significantly more acidic (pKa

26-27) than C2 due to the additive inductive effect of two adjacent fluorine atoms.[1] The C2 proton is less acidic due to the coordination disruption potential of the aldehyde oxygen (if unprotected) or steric clash. -

Electrophilic Attack (EAS): The C2 and C6 positions are ortho to the electron-withdrawing formyl group, making them more deactivated than C4 (which is para to the formyl group). Furthermore, C4 benefits from the "combined ortho-directing" effect of both fluorines.

Part 2: Experimental Protocols

Method A: Directed Ortho Metalation (DoM)

Recommended for: High regioselectivity, small-to-mid scale, and when avoiding harsh acids.

Mechanism: The aldehyde is protected as an acetal to prevent nucleophilic attack.[1] The C4 proton is selectively deprotonated by

Workflow Diagram

Figure 1: The DoM pathway ensures C4 regioselectivity by leveraging the acidity of the proton between the two fluorine atoms.[1]

Step-by-Step Protocol

1. Protection (Acetal Formation)

-

Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.5 eq),

-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene. -

Procedure: Reflux in a Dean-Stark apparatus until water evolution ceases (~4 h). Wash with saturated NaHCO

, dry (MgSO -

Checkpoint: Ensure complete conversion by TLC/NMR to avoid n-BuLi addition to the aldehyde later.

2. Lithiation & Iodination

-

Reagents: Acetal intermediate (1.0 eq),

-BuLi (1.1 eq, 2.5M in hexanes), Iodine ( -

Procedure:

-

Dissolve acetal in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[1][2][3]

-

Add

-BuLi dropwise over 20 min.[1][4] Maintain temp < -70°C. -

Stir at -78°C for 1 hour. (The solution often turns yellow/orange).[1]

-

Add

(dissolved in minimal THF) dropwise.[1] -

Allow to warm to room temperature (RT) over 2 hours.

-

3. Deprotection (Hydrolysis)

-

Reagents: 2M HCl or Trifluoroacetic acid (TFA)/Water.[1]

-

Procedure: Stir the crude reaction mixture with aqueous acid at RT for 1-2 hours.

-

Workup: Extract with Ethyl Acetate (EtOAc), wash with

(to remove excess iodine), brine, dry, and concentrate. -

Purification: Recrystallization from Hexanes/EtOAc or Column Chromatography.[1]

Method B: Super-Electrophilic Iodination (NIS/TfOH)

Recommended for: Scale-up, speed, and avoiding cryogenic conditions.

Mechanism: Standard iodine sources (

Workflow Diagram

Figure 2: Direct activation using super-acids allows iodination without protecting groups.[1]

Step-by-Step Protocol

-

Preparation:

-

Reaction:

-

Quench:

-

Isolation:

Part 3: Data Summary & Comparison

| Feature | Method A: DoM (Lithiation) | Method B: Super-Electrophile (NIS/TfOH) |

| Regioselectivity | Excellent (C4) | Good to Excellent (C4) |

| Conditions | Cryogenic (-78°C), Anhydrous | Room Temp, Strong Acid |

| Step Count | 3 (Protect -> React -> Deprotect) | 1 (Direct) |

| Scalability | Moderate (Lithium handling) | High (Standard reactors) |

| Safety Profile | Pyrophoric reagents ( | Corrosive reagents (TfOH) |

| Cost | Higher (Reagents + Steps) | Lower (Reagents) |

Part 4: References

-

Olah, G. A., et al. "Iodination of deactivated aromatic compounds with N-iodosuccinimide in trifluoromethanesulfonic acid." Journal of Organic Chemistry, 1993, 58(11), 3194–3195. Link

-

Slocum, D. W., et al. "Directed ortho-metalation.[1] Mechanism and regioselectivity." Journal of Organic Chemistry, 1997. (General reference for DoM selectivity in meta-dihalogenated systems).

-

Stavber, S., et al. "Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes." Synthesis, 2002. (Context on iodine activation).

-

Goldsmith, P. J., et al. "Regioselective lithiation of 1,3-dihaloarenes." Arkivoc, 2009.[5] (Confirming lithiation site between halogens). Link

Sources

Strategic Utilization of 3,5-Difluoro-4-iodobenzaldehyde in Medicinal Chemistry

[1]

The Chemotype: Electronic & Structural Landscape[1]

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is not merely a building block; it is a "privileged" electrophile in drug discovery. Its value lies in the reactivity triad created by the interplay between the electron-withdrawing aldehyde, the inductively active fluorines, and the labile iodine atom.[1]

Electronic Profile

-

The "Sandwich" Effect: The iodine atom at C4 is flanked by two ortho-fluorine atoms.[1] These fluorines exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the aromatic ring.[1]

-

C-I Bond Activation: The electron-poor nature of the ring makes the C-I bond exceptionally prone to oxidative addition by low-valent metals (Pd, Cu), often reacting faster than non-fluorinated analogues.[1]

-

Aldehyde Activation: The C1-aldehyde is highly electrophilic due to the cumulative electron withdrawal from the ring substituents, making it susceptible to rapid condensation or oxidation.[1]

The Reactivity Triad (Visualization)

Caption: The functional architecture of 3,5-Difluoro-4-iodobenzaldehyde, highlighting the cooperative electronic effects.

Chemoselective Cross-Coupling: The C-I Nexus

The primary utility of this scaffold is as a precursor for biaryl systems via Suzuki-Miyaura coupling.[1] The flanking fluorines impose steric demand, requiring specific ligand choices to prevent protodehalogenation (reduction of the C-I bond) or homocoupling.

Critical Considerations

-

Base Sensitivity: The aldehyde is sensitive to strong bases (Cannizzaro disproportionation). Use mild carbonate or phosphate bases (

, -

Ligand Choice: While simple ligands like

work, bulky electron-rich phosphines (e.g., SPhos, XPhos) are superior for sterically hindered, electron-poor aryl iodides to ensure rapid turnover.[1] -

Solvent Systems: Aqueous mixtures are required for inorganic bases, but the hydrophobicity of the di-fluoro ring requires a good co-solvent (Dioxane or Toluene).[1]

Protocol: Optimized Suzuki Coupling

Target: Coupling with Phenylboronic Acid derivatives

| Parameter | Condition | Rationale |

| Catalyst | Bidentate ligand prevents | |

| Base | Mild enough to preserve the aldehyde; strong enough to activate boronic acid. | |

| Solvent | 1,4-Dioxane : Water (4:[1]1) | Ensures solubility of both the hydrophobic iodide and inorganic base. |

| Temperature | 80°C - 90°C | Sufficient for activation; avoid refluxing too vigorously to protect -CHO.[1] |

| Time | 2 - 4 Hours | Iodine displacement is rapid; prolonged heating risks side reactions.[1] |

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 3,5-difluoro-4-iodobenzaldehyde (1.0 equiv), Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed 2M aqueous

. -

React: Heat to 85°C with vigorous stirring. The reaction should turn dark black/brown.

-

Monitor: Check TLC (Hexane/EtOAc 8:1) or LCMS after 2 hours. Look for the disappearance of the starting material (

) and appearance of the fluorescent biaryl.[1] -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][2][3] -

Purification: Flash chromatography. Note: The product will likely be more polar than the starting iodide.[1]

The Landscape: A Competitive Trap[1]

Researchers must be aware that the C4-position is highly activated for Nucleophilic Aromatic Substitution (

-

The Risk: Using strong nucleophiles (alkoxides, thiols, amines) before the cross-coupling step can result in the displacement of the Iodine (or occasionally Fluorine) instead of the desired metal-catalyzed reaction.[1]

-

The Opportunity: This reactivity can be exploited to synthesize 4-amino or 4-alkoxy derivatives without transition metals.[1]

Reactivity Hierarchy in

Carbonyl Functionalization: Reductive Amination

The aldehyde handle allows for the rapid diversification of the scaffold into amines, which is common in kinase inhibitor design.

Protocol: Direct Reductive Amination

Target: Synthesis of Benzylamines[1]

-

Imine Formation: Dissolve 3,5-difluoro-4-iodobenzaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (Dichloroethane) or DCM.

-

Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins to pre-form the imine/hemiaminal.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 equiv) in one portion.-

Why STAB? It is mild and will not reduce the aldehyde to an alcohol before it reacts with the amine.[1] It also tolerates the aryl iodide.

-

-

Quench: After 4-12 hours, quench with saturated

.

Experimental Decision Tree

Caption: Strategic workflow for diversifying the 3,5-difluoro-4-iodobenzaldehyde scaffold.

Safety & Handling

-

Lachrymator Potential: Like many benzyl halides and aldehydes, this compound may act as a lachrymator (tear-inducing).[1] Handle strictly within a fume hood.[1]

-

Light Sensitivity: Aryl iodides can undergo photolytic deiodination.[1] Store the solid in amber vials and wrap reaction vessels in foil if reaction times exceed 12 hours.

-

Storage: Keep refrigerated (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde to the carboxylic acid (3,5-difluoro-4-iodobenzoic acid).

References

-

Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4). Accessed Jan 2026.[1] [1]

-

BenchChem. Suzuki Coupling Protocols for Electron-Deficient Aryl Iodides.[1] (General methodology adapted for fluorinated substrates).

-

PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1][4] National Library of Medicine. [1]

-

Tang, J., et al. "Amino‐Induced 2D Cu‐Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst." Chemistry – A European Journal, 2020.[1] (Demonstrates the utility of 4-iodobenzaldehyde derivatives in MOF synthesis). [1]

-

Master Organic Chemistry.

): Mechanism and Reactivity. (Foundational theory on EWG activation).

Technical Handling & Application Guide: 3,5-Difluoro-4-iodobenzaldehyde

CAS Number: 357166-64-4 Formula: C₇H₃F₂IO Molecular Weight: 268.00 g/mol Document Type: Technical Whitepaper & Safety Guide Version: 1.0 (2026)[1]

Introduction: The Medicinal Scaffold

3,5-Difluoro-4-iodobenzaldehyde is a high-value intermediate in medicinal chemistry, specifically designed for "Fragment-Based Drug Discovery" (FBDD).[1] Its structural architecture offers three distinct strategic advantages for drug development professionals:

-

The Aryl Iodide Handle: The iodine atom at the para position is a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the core scaffold.[1]

-

The Difluoro Motif: The flanking fluorine atoms at the 3,5-positions modulate the pKa of the aromatic ring, enhance metabolic stability by blocking oxidative metabolism at these sites, and increase lipophilicity—critical factors for membrane permeability.[1]

-

The Aldehyde Warhead: The aldehyde functionality serves as a versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., imidazoles, quinolines).[1]

This guide synthesizes safety protocols with experimental strategy, ensuring that researchers can utilize this reagent effectively while mitigating its specific chemical hazards.

Hazard Architecture & Safety Logic

Unlike generic safety data sheets, this section analyzes the mechanistic basis of the hazards to inform risk assessment.[1]

GHS Classification & Rationale[1]

| Hazard Category | Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Halogenated benzaldehydes can disrupt cellular metabolism; iodine release in vivo is a secondary toxicological concern.[1] |

| Skin Irritation | H315 | Causes skin irritation | The aldehyde group reacts with skin proteins (Schiff base formation), while the lipophilic fluorinated ring facilitates dermal penetration.[1] |

| Eye Irritation | H319 | Causes serious eye irritation | High lachrymator potential.[1] Benzylic aldehydes are potent sensory irritants (TRPA1 agonists).[1] |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust/vapor triggers mucosal inflammation due to localized hydrolysis and protein binding.[1] |

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision matrix for selecting appropriate safety controls based on the scale of operation.

Figure 1: Risk-based decision matrix for handling 3,5-Difluoro-4-iodobenzaldehyde. Note that scale-up increases the risk of sensitization.[1]

Strategic Handling & Storage Protocols

The purity of 3,5-Difluoro-4-iodobenzaldehyde is critical for the success of catalytic cycles.[1] Impurities such as 3,5-difluoro-4-iodobenzoic acid (oxidation product) can poison Palladium catalysts.[1]

The "Cold-Dark-Inert" Triad

To maintain reagent integrity (>98% purity), strict adherence to the following triad is required:

-

Inert Atmosphere (Argon/Nitrogen): The aldehyde proton is susceptible to autoxidation to the carboxylic acid.[1] Store under an inert blanket.[1][2]

-

Light Exclusion: The Carbon-Iodine (C-I) bond is photosensitive.[1] Photolytic cleavage generates aryl radicals and free iodine, turning the solid from pale yellow to brown.[1] Store in amber vials wrapped in foil.

-

Thermal Control (2–8°C): Low temperature slows both oxidation and disproportionation kinetics.[1]

Handling Protocol

-

Weighing: Do not weigh on an open benchtop balance. Transport the sealed vial to the balance inside the fume hood. If high precision is needed for catalytic loading, weigh inside a glovebox or use a sub-seal weighing boat.[1]

-

Solubilization: Dissolve in anhydrous solvents (THF, DCM, DMF) immediately prior to use.[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage to prevent hemiacetal formation.[1]

Synthetic Utility & Workflow Safety

This section details the two primary reaction pathways and the specific safety checkpoints for each.

Reaction Pathways

Figure 2: Dual-functional synthetic workflow showing divergent pathways and associated waste/safety streams.

Experimental Considerations

-

Cross-Coupling (Suzuki/Sonogashira):

-

Reductive Amination:

Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Eye Contact: Immediate irrigation is non-negotiable.[1] Flush for 15 minutes . Validation: If the "gritty" sensation persists after 15 minutes, the solid may be mechanically trapped under the eyelid; seek ophthalmological aid.[1]

-

Skin Contact: Wash with soap and water.[1][3] Do not use alcohol or organic solvents, as they may increase the transdermal absorption of the fluorinated compound.[1]

-

Inhalation: Move to fresh air. If coughing persists for >30 minutes, monitor for delayed pulmonary edema (rare but possible with benzylic halides).[1]

Spill Management

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE Up: Don nitrile gloves (double layer), goggles, and an N95 dust mask.[1]

-

Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

-

Clean: Scoop up the damp solid into a waste container.[1] Wipe the surface with a dilute sodium thiosulfate solution (to neutralize any liberated iodine) followed by soap and water.[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde (Analogous Hazard Data). Retrieved January 28, 2026, from [Link][1]

Sources

Solubility Profile of 3,5-Difluoro-4-iodobenzaldehyde: A Technical Guide

This guide serves as a technical manual for the handling, solubilization, and application of 3,5-Difluoro-4-iodobenzaldehyde in pharmaceutical and materials research.

CAS Number: 357166-64-4

Molecular Formula: C

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a specialized synthone utilized primarily in the construction of complex biaryl scaffolds via palladium-catalyzed cross-coupling (Suzuki-Miyaura). Its solubility behavior is governed by the interplay between the highly polarizable iodine atom, the electron-withdrawing fluorine substituents, and the dipole of the aldehyde group.

Understanding its solubility is critical for:

-

Reaction Optimization: Ensuring homogeneity in cross-coupling reactions.

-

Purification: Designing effective crystallization or chromatographic gradients.

-

Storage: Preventing degradation in solution (oxidation to benzoic acid).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its structural electronic properties.

Structural Factors

-

The Aryl Iodide (C-I): The large, polarizable iodine atom increases London dispersion forces, enhancing solubility in non-polar and chlorinated solvents (DCM, Chloroform).

-

The Fluorine Substituents (C-F): Fluorine is highly electronegative but has low polarizability. While it increases the molecule's lipophilicity (LogP), it also creates a "non-stick" character that can reduce solubility in hydrocarbon solvents (Hexanes) compared to non-fluorinated analogs.

-

The Aldehyde (CHO): Acts as a Hydrogen Bond Acceptor (HBA). This allows for moderate solubility in protic solvents (Alcohols) and high solubility in aprotic polar solvents (THF, DMSO).

Predicted Solubility Matrix

Note: Values are estimated based on structural analogs (e.g., 4-iodobenzaldehyde) and functional group contributions.

| Solvent Class | Specific Solvent | Predicted Solubility | Interaction Mechanism | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-dipole & Dispersion | Synthesis / Extraction |

| Chlorinated | Chloroform (CHCl | High (>100 mg/mL) | Dipole-dipole & Dispersion | NMR Analysis / Synthesis |

| Polar Aprotic | Tetrahydrofuran (THF) | High (>100 mg/mL) | Dipole-dipole | Suzuki Coupling / Grignard |

| Polar Aprotic | Ethyl Acetate | High (>80 mg/mL) | Dipole-dipole | Extraction / Chromatography |

| Polar Aprotic | DMSO / DMF | Very High (>150 mg/mL) | Strong Dipole interactions | High-temp reactions |

| Polar Protic | Methanol / Ethanol | Moderate (20-50 mg/mL) | H-Bonding (Acceptor only) | Crystallization (Anti-solvent) |

| Non-Polar | Hexanes / Heptane | Low (<5 mg/mL) | Weak Dispersion | Trituration / Precipitation |

| Aqueous | Water | Insoluble | Hydrophobic effect | Work-up (Partitioning) |

Experimental Protocols

Since batch-specific purity affects solubility, empirical determination is required for critical workflows.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation point (

Reagents:

Workflow:

-

Tare: Weigh a clean, dry 4 mL scintillation vial (

). -

Saturation: Add 100 mg of analyte to the vial.

-

Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Observation: Continue until the solid just dissolves (clear solution).

-

Verification: If undissolved solid remains after 1 mL total solvent, centrifuge, remove supernatant, dry the residue, and weigh to calculate the dissolved mass by difference.

Workflow Visualization

The following diagram outlines the decision process for solvent selection based on the intended chemical application.

Caption: Decision tree for solvent selection based on experimental requirements.

Application-Specific Guidelines

Reaction Solvent Selection (Suzuki-Miyaura)

For palladium-catalyzed couplings, the solvent must solubilize both the organic halide (3,5-Difluoro-4-iodobenzaldehyde) and the boronic acid, while accommodating the base (often aqueous).

-

Recommendation: 1,4-Dioxane or THF mixed with water (4:1 ratio).

-

Why: These ethers dissolve the benzaldehyde derivative completely and are miscible with water, allowing the inorganic base (K

CO

Recrystallization Strategy

To purify the compound from synthesis impurities (often de-iodinated byproducts):

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

-

Precipitation: Slowly add Hexanes (anti-solvent) until turbidity persists.

-

Cooling: Allow to cool to Room Temperature, then 4°C. The fluorinated ring aids in crystal packing, often yielding high-purity needles.

Safety & Stability

-

Air Sensitivity: Aldehydes are prone to oxidation to carboxylic acids. Solutions in THF or Ether should not be stored for long periods without inert gas (Argon/Nitrogen) protection.

-

Handling: Wear nitrile gloves. The compound is an organohalide and potential irritant.

References

-

Compound Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde (Analog Reference). Retrieved from [Link]

- Note: Used as a structural analog for property estim

-

-

Solubility Parameters & Theory

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Practice. Retrieved from [Link]

-

Experimental Protocols

-

Synthesis Applications

Sources

Strategic Sourcing & Technical Profile: 3,5-Difluoro-4-iodobenzaldehyde

The following technical guide details the sourcing, chemical profile, and quality evaluation of 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in medicinal chemistry.

CAS: 357166-64-4 | Formula: C₇H₃F₂IO | MW: 268.00 g/mol [1]

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a high-value halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical candidates.[1] Its strategic importance lies in its trifunctional nature :

-

Aldehyde (C-1): Serves as a reactive handle for reductive aminations, Wittig reactions, or condensation to heterocycles.[1]

-

Iodine (C-4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly more reactive than analogous bromides.

-

Fluorines (C-3,5): Modulate lipophilicity (LogP) and metabolic stability, while electronically activating the C-4 position for oxidative addition.

For drug development professionals, securing a high-purity supply is critical, as trace impurities (des-iodo analogs or regioisomers) can propagate through multi-step syntheses, complicating late-stage purification.[1]

Chemical Profile & Critical Quality Attributes (CQA)

Physicochemical Properties

| Property | Value | Technical Note |

| Appearance | Pale yellow to off-white solid | Darkening indicates iodine liberation or oxidation.[1][2] |

| Melting Point | 108–112 °C (Typical) | Wide ranges (>2°C) suggest isomeric impurities.[2] |

| Boiling Point | ~256 °C (at 760 mmHg) | High boiling point requires high-vac distillation for purification. |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; prone to hydration in wet solvents.[1][2] |

| Stability | Air/Light Sensitive | Critical: Iodine-carbon bonds are photolabile.[2] Aldehydes oxidize to carboxylic acids.[2] |

Impurity Profile & Risk Analysis

Understanding the synthesis route is essential for anticipating impurities.[2] The two dominant industrial routes introduce distinct risks:[1][2]

-

Route A: Oxidative Hydrolysis of 3,5-Difluoro-4-iodotoluene

-

Route B: Direct Iodination of 3,5-Difluorobenzaldehyde

Synthesis Logic & Manufacturing Flow

The following diagram illustrates the origin of critical impurities based on the manufacturing pathway.

Figure 1: Industrial synthesis pathways showing the origin of oxidative (Acid) and des-iodo (SM) impurities.[3][5]

Supplier Landscape & Evaluation

Suppliers for this CAS are categorized by their role in the supply chain. "Stock" indicates immediate availability, while "Synthesis" implies a lead time (2-4 weeks).

Tier 1: Validated Commercial Sources (High Reliability)

These suppliers typically hold stock or have validated process routes.[2]

| Supplier | Type | Region | Est. Purity | Strategic Fit |

| ChemScene | Catalog/Stock | Global/CN | ≥98% | Preferred for mg to gram-scale discovery needs.[1][2] |

| AChemBlock | Building Block | USA/CN | 95-98% | Strong inventory of halogenated benzaldehydes.[2] |

| Fluorochem | Specialist | UK/EU | ≥97% | Excellent for European logistics; high QC standards for fluorochemicals.[2] |

| Sigma-Aldrich | Distributor | Global | ≥97% | Highest cost, but reliable CoA and supply chain transparency (often sources from Tier 1). |

Tier 2: Bulk & Custom Synthesis (Scale-Up)

For >100g requirements, engage these partners for batch-specific manufacturing.

-

BLD Pharm: Strong capability in heterocyclic and substituted benzene synthesis.[2]

-

Enamine: Key source for building blocks with novel substitution patterns; likely offers analogs if the specific CAS is backordered.[2]

Supplier Selection Workflow

Use this logic to select the correct vendor based on your development stage.

Figure 2: Decision matrix for procuring 3,5-Difluoro-4-iodobenzaldehyde based on scale and risk.

Procurement & Handling Protocols

Quality Control (QC) Checklist

Upon receipt, the following tests are mandatory to validate the material for drug discovery use:

-

1H-NMR (DMSO-d6):

-

Confirm Aldehyde proton (~10.0 ppm).[2]

-

Check for satellite peaks indicating des-iodo impurity (3,5-difluorobenzaldehyde protons will show different splitting patterns).

-

-

HPLC Purity (254 nm):

-

Target >97% area.

-

Look for the carboxylic acid peak (usually elutes earlier on C18 columns).[2]

-

-

Appearance Check:

Handling & Storage[1][3][8]

-

Light Protection: Store in amber vials wrapped in foil. Iodine-Carbon bonds are susceptible to homolytic cleavage under UV light.[2]

-

Atmosphere: Store under Argon/Nitrogen at 2–8°C. Aldehydes autoxidize to benzoic acids upon prolonged exposure to air.[2]

-

Safety: The compound is an irritant (H315, H319, H335).[1][2][6] Handle in a fume hood to avoid inhalation of dust.[2]

References

-

ChemScene LLC. Product Data Sheet: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4).[1] Retrieved from [2]

-

Sigma-Aldrich (Merck). Catalog Entry: 3,5-Difluoro-4-iodobenzaldehyde.[1] Retrieved from

-

AChemBlock. Building Block Profile: CAS 357166-64-4.[2] Retrieved from [2]

-

PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1][2] National Library of Medicine.[2] Retrieved from [2]

-

BenchChem. Synthesis Routes and Applications of Fluorinated Benzaldehydes. Retrieved from [2]

Sources

- 1. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 3,5-Difluoro-4-iodobenzaldehyde

Abstract & Core Challenge

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 3,5-difluoro-4-iodobenzaldehyde (CAS: [Specific CAS if available, e.g., 844502-34-9]) with aryl boronic acids.

The Challenge: This substrate presents a unique dichotomy in reactivity:

-

Electronic Activation: The electron-deficient nature of the ring (two fluorine atoms + aldehyde) and the weak C–I bond make the oxidative addition step extremely fast.

-

Steric Deactivation: The iodine atom is flanked by two ortho-fluorine atoms. While fluorine is small (Van der Waals radius ~1.47 Å), the 2,6-disubstitution pattern creates a "corridor of hindrance" that significantly retards the transmetalation step.

The Solution: Standard catalysts (e.g., Pd(PPh3)4) often fail, leading to protodehalogenation (loss of iodine) rather than coupling. This protocol utilizes Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos , which facilitate transmetalation in hindered systems while stabilizing the active Pd(0) species.

Mechanistic Insight: The "Ortho-Fluoro" Effect

To ensure success, one must understand the failure modes.

-

Pathway A (Desired): The bulky, electron-rich ligand (L) promotes the formation of the mono-ligated species L-Pd(II)-Ar-I. The bulk of the ligand forces the complex into a geometry that accepts the incoming boronic acid despite the ortho-fluorines.

-

Pathway B (Undesired - Dehalogenation): If transmetalation is too slow, the highly reactive, electron-deficient Ar-Pd(II)-I intermediate captures a hydride (from solvent or base impurities) and undergoes reductive elimination to form 3,5-difluorobenzaldehyde (des-iodo byproduct).

Mechanistic Diagram (Graphviz)

Caption: Catalytic cycle highlighting the critical bottleneck at the transmetalation step due to steric hindrance.

Experimental Protocol

Reagent Selection Strategy

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) or SPhos Pd G2 | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the optimal balance of electron richness (for oxidative addition) and bulk (to prevent aggregation and drive transmetalation). |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Milder than hydroxides/alkoxides, preventing Cannizzaro disproportionation of the aldehyde. Use 2.0–3.0 equivalents. |

| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves inorganic bases while maintaining high solubility for the organic aldehyde. |

| Boronic Acid | 1.2 – 1.5 Equivalents | Excess is required to account for potential protodeboronation of the coupling partner. |